3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a benzyl group and at position 5 with a sulfonamido azetidine moiety. The sulfonyl group is derived from 2,5-dimethylphenyl, contributing to its lipophilic character.
Propriétés
IUPAC Name |
3-benzyl-5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-8-9-15(2)18(10-14)27(24,25)23-12-17(13-23)20-21-19(22-26-20)11-16-6-4-3-5-7-16/h3-10,17H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFDTCJDNTWVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 383.5 g/mol
- CAS Number : 1351590-45-8
Synthesis
The synthesis of 3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves the reaction of appropriate azetidine derivatives with sulfonyl compounds followed by cyclization to form the oxadiazole ring. The detailed synthetic pathway can be found in various chemical literature sources.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. Specifically:
- Cell Viability and Cytotoxicity :
- Apoptosis Induction :
- Cell Cycle Analysis :
The exact mechanism through which 3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole exerts its effects is still under investigation. However, it is postulated that the presence of the oxadiazole ring contributes to its ability to inhibit key enzymes involved in tumor growth and proliferation.
Comparative Analysis of Oxadiazole Derivatives
A comparative study of various oxadiazole derivatives has shown that those with specific substitutions demonstrate enhanced biological activities. Below is a summary table highlighting some key findings from related studies:
| Compound | Cell Line | Viability Reduction (%) | Apoptosis Induction (%) |
|---|---|---|---|
| 3e | MDA-MB-231 | 39.9 | 51.2 |
| 3d | HT-29 | 64.0 | Not specified |
| 3c | HT-29 | 73.2 | Not specified |
Case Studies
In a notable study published in Pharmaceuticals, the anticancer efficacy of oxadiazole derivatives was evaluated through a series of experiments demonstrating their potential as chemotherapeutic agents . The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use.
Comparaison Avec Des Composés Similaires
Comparison with 1,3,4-Oxadiazole Derivatives
Compound of Interest :
- Core : 1,2,4-oxadiazole
- Substituents : Benzyl (position 3), 1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl (position 5).
Analog from : 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone derivatives .
- Core : 1,3,4-oxadiazole
- Substituents: Triazole-phenyl-ethanone (position 2), aryl groups (position 5).
Key Differences :
- Heterocycle Type : The 1,2,4-oxadiazole core (compound of interest) differs in nitrogen and oxygen atom positioning compared to 1,3,4-oxadiazole (analog), affecting electronic distribution and ring strain.
- Substituent Complexity: The target compound’s sulfonamido azetidine group may enhance conformational rigidity compared to the triazole-ethanone substituent in the analog.
- Biological Implications : 1,3,4-Oxadiazoles are often associated with antimicrobial or anticancer activity, while 1,2,4-oxadiazoles are explored for CNS targets due to their metabolic stability .
Comparison with Piperazine/Piperidine Derivatives
Compound of Interest :
- Azetidine Ring : 4-membered, strained, conformationally restricted.
Analogs from :
1-(2,5-Dimethylphenyl)piperazine and (±)-N-(2,6-dimethylphenyl)-1-isopropyl-d7-2-piperidinecarboxamide .
- Core : Piperazine (6-membered) or piperidine (6-membered).
- Substituents : Dimethylphenyl, isopropyl-d7 groups.
Key Differences :
Comparison with Tetrahydronaphthalene-Substituted 1,2,4-Oxadiazole
Compound of Interest :
- Sulfonyl Group : 2,5-dimethylphenyl.
Analog from :
3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole .
- Sulfonyl Group : 5,6,7,8-tetrahydronaphthalen-2-yl (bicyclic, lipophilic).
Key Differences :
Data Table: Structural and Property Comparison
*Calculated based on molecular formula.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions under reflux conditions. For example:
- Cyclization with amidoximes : Amidoximes react with aldehydes or acyl chlorides under acidic or basic conditions to form 1,2,4-oxadiazoles. Ethanol or acetonitrile is often used as a solvent, with glacial acetic acid as a catalyst (e.g., 4-hour reflux for triazole derivatives) .
- Substitution reactions : Azetidine sulfonyl groups can be introduced via nucleophilic substitution. For instance, potassium carbonate in acetonitrile facilitates the reaction between benzotriazole and chloromethyl-oxadiazole intermediates .
- Purification : Recrystallization from ethyl acetate or ethanol yields crystalline products suitable for structural analysis .
Basic: How is structural confirmation achieved for this compound?
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:
- Planarity and dihedral angles : The oxadiazole and sulfonyl-azetidine moieties exhibit planarity, with dihedral angles between aromatic rings (e.g., 80.2° in related compounds) critical for assessing steric interactions .
- Intermolecular interactions : Weak C–H⋯N hydrogen bonds (bond lengths ~2.6–2.8 Å) stabilize the crystal lattice .
- Refinement : Riding models for hydrogen atoms (C–H = 0.93–0.97 Å) ensure accurate electron density mapping .
Advanced: How can synthetic yields be optimized given steric hindrance from the benzyl and sulfonyl groups?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity by stabilizing transition states .
- Catalysis : Potassium carbonate or triethylamine accelerates substitution reactions by deprotonating intermediates .
- Temperature control : Prolonged reflux (e.g., 10 hours) ensures complete cyclization, while slow cooling minimizes byproduct formation .
Advanced: How should researchers resolve contradictions in reported bioactivities of 1,2,4-oxadiazole derivatives?
- Standardized assays : Compare antioxidant (ABTS⁺/DPPH scavenging) and antipicornaviral activities under identical conditions to isolate substituent effects .
- Substituent analysis : The 2,5-dimethylphenyl sulfonyl group may reduce antioxidant efficacy compared to vanillin-containing derivatives, highlighting the role of electron-donating groups .
- Dose-response studies : Quantify EC₅₀ values to distinguish intrinsic activity from assay-specific artifacts .
Advanced: What computational strategies predict the pharmacodynamic properties of this compound?
- Molecular docking : Simulate interactions with antioxidant targets (e.g., DNA oxidation sites) or microbial enzymes (e.g., picornaviral proteases) .
- QSAR modeling : Correlate substituent electronegativity (e.g., sulfonyl vs. benzyl groups) with bioactivity using Hammett constants .
- ADMET profiling : Predict logP and metabolic stability via software like SwissADME, leveraging structural analogs from crystallographic data .
Advanced: How does the sulfonyl-azetidine moiety influence reactivity and bioactivity?
- Electron-withdrawing effects : The sulfonyl group decreases electron density on the oxadiazole ring, potentially reducing nucleophilic attack susceptibility .
- Conformational rigidity : The azetidine ring’s strained geometry limits rotational freedom, enhancing target binding specificity .
- Bioactivity trade-offs : While sulfonyl groups improve metabolic stability, they may reduce antioxidant capacity compared to hydroxylated analogs .
Basic: What analytical techniques validate purity and identity post-synthesis?
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., via exact mass: 271.955896 Da) .
- NMR spectroscopy : Assign peaks for benzyl (δ 4.5–5.0 ppm) and sulfonyl (δ 7.0–8.0 ppm) protons .
- Elemental analysis : Verify C/H/N/S ratios within 0.3% of theoretical values .
Advanced: What safety considerations apply during handling?
- Toxicity screening : Prioritize Ames tests for mutagenicity, given structural similarities to benzotriazole derivatives .
- PPE protocols : Use nitrile gloves and fume hoods to avoid dermal/organ exposure, as advised for sulfonamide analogs .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
